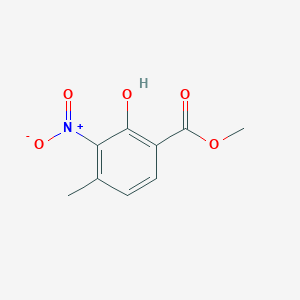

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality Methyl 2-hydroxy-4-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-4-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-4-6(9(12)15-2)8(11)7(5)10(13)14/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFWURSWWUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nitroaromatic Benzoate Esters in Synthetic Organic Chemistry

Nitroaromatic benzoate (B1203000) esters are a class of organic compounds that serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. echemi.com Their utility stems from the presence of both an ester group and a nitro group attached to an aromatic ring. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. numberanalytics.com

These compounds are foundational in the production of various pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com The nitro group can be readily reduced to form an amino group, providing a chemical pathway to a diverse range of functionalized aromatic amines. orgsyn.org This transformation is a key step in the synthesis of many biologically active molecules. Furthermore, the presence of the nitro group can facilitate nucleophilic aromatic substitution reactions by stabilizing the intermediate structures formed during the reaction. numberanalytics.com The ester functional group can also be modified, for instance, through hydrolysis to a carboxylic acid, allowing for further chemical transformations. reddit.com Consequently, nitroaromatic benzoate esters are considered valuable precursors in multi-step synthetic processes. echemi.com

Structural Distinctiveness of Methyl 2 Hydroxy 4 Methyl 3 Nitrobenzoate: an Overview of Positional Isomerism and Substituent Effects

The chemical properties and reactivity of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate are intrinsically linked to its unique molecular architecture. The specific placement of the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and methyl ester (-COOCH₃) groups on the benzene (B151609) ring defines its character.

Positional Isomerism:

Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the position of their functional groups on that skeleton. quora.comstudysmarter.co.uk In the case of substituted nitrobenzoates, even a minor shift in a substituent's location can lead to significant differences in physical and chemical properties, such as melting point, boiling point, and reactivity. studysmarter.co.uk

For example, dichlorobenzene exists as three distinct positional isomers: ortho-, meta-, and para-dichlorobenzene, each with different physical properties due to the varying positions of the two chlorine atoms on the benzene ring. studysmarter.co.uk Similarly, Methyl 2-hydroxy-4-methyl-3-nitrobenzoate can be compared with its positional isomers, where the functional groups are arranged differently around the aromatic ring.

Interactive Data Table: Comparison of Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

| Methyl 2-hydroxy-4-methyl-3-nitrobenzoate | Not readily available | C₉H₉NO₅ | 211.17 g/mol | Nitro group is ortho to the hydroxyl group and meta to the ester. |

| Methyl 4-hydroxy-3-nitrobenzoate | 99-42-3 | C₈H₇NO₅ | 197.14 g/mol | Nitro group is ortho to the hydroxyl group. nist.gov |

| Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 | C₈H₇NO₅ | 197.14 g/mol | Nitro group is para to the hydroxyl group. nih.govchemicalbook.com |

| Methyl 2-hydroxy-3-nitrobenzoate | 22621-41-6 | C₈H₇NO₅ | 197.14 g/mol | Lacks the 4-methyl substituent. chemicalbook.com |

Substituent Effects:

The behavior of an aromatic compound is heavily influenced by the electronic effects of its substituents. These effects are generally categorized as inductive and resonance effects. libretexts.org

Nitro Group (-NO₂) : This group is strongly electron-withdrawing through both inductive and resonance effects. libretexts.orgresearchgate.net It deactivates the aromatic ring towards electrophilic substitution, making reactions like nitration or halogenation more difficult and directing incoming electrophiles primarily to the meta position relative to itself. numberanalytics.comlibretexts.org

Hydroxyl Group (-OH) : The hydroxyl group is electron-withdrawing by induction but is a powerful electron-donating group by resonance due to the lone pairs on the oxygen atom. libretexts.org This activating effect is dominant, making the ring more reactive towards electrophilic substitution and directing incoming groups to the ortho and para positions. wikipedia.org

Methyl Group (-CH₃) : Alkyl groups like methyl are weakly electron-donating through an inductive effect, thus activating the ring towards electrophilic substitution. libretexts.org

Methyl Ester Group (-COOCH₃) : This group is deactivating and electron-withdrawing from the ring, directing incoming electrophiles to the meta position. libretexts.org

In Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, the interplay of these competing effects creates a complex reactivity profile. The powerful activating effect of the hydroxyl group and the weaker activation of the methyl group are countered by the strong deactivating effects of the nitro and methyl ester groups.

Evolution of Research Themes Pertaining to Hydroxy and Nitro Substituted Benzoate Derivatives

Strategic Approaches to the Regioselective Nitration of Substituted Methyl Benzoates

The cornerstone of synthesizing Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is the regioselective nitration of a suitable precursor, likely Methyl 2-hydroxy-4-methylbenzoate. The challenge lies in directing the incoming electrophile, the nitronium ion (NO₂⁺), to the C-3 position of the benzene ring, which is flanked by existing substituents.

Electrophilic Aromatic Substitution: Reaction Mechanisms and Controlling Regioselectivity

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the nitration of aromatic compounds. The reaction is initiated by the generation of a potent electrophile, the nitronium ion, typically from a mixture of concentrated nitric acid and sulfuric acid. This electrophile is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion to restore aromaticity and yield the nitroaromatic product.

The regiochemical outcome of the nitration of a substituted benzene ring is dictated by the electronic properties of the existing substituents. These substituents can be broadly classified as either activating or deactivating, and as ortho, para-, or meta-directing.

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkyl (-CH₃), and alkoxy (-OR) groups.

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. They generally direct incoming electrophiles to the meta position. Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups such as in esters (-COOR).

In the case of the precursor Methyl 2-hydroxy-4-methylbenzoate, the directing effects of the three substituents are in competition:

The hydroxyl group at C-2 is a strongly activating, ortho, para-director.

The methyl group at C-4 is a weakly activating, ortho, para-director.

The methyl ester group (-COOCH₃) at C-1 is a deactivating, meta-director.

The powerful activating and ortho, para-directing influence of the hydroxyl group is expected to dominate, directing the incoming nitro group to positions ortho or para to it (C-3 or C-5). The methyl group also reinforces this directing effect towards the same positions. Conversely, the meta-directing effect of the methyl ester group would favor substitution at C-3 and C-5. Therefore, the positions C-3 and C-5 are electronically favored for nitration. However, the C-3 position is sterically hindered by the adjacent hydroxyl and methyl ester groups, which could favor substitution at the less hindered C-5 position. Achieving high regioselectivity for the 3-nitro isomer would, therefore, necessitate careful optimization of reaction conditions to overcome this steric hindrance.

Influence of Reaction Conditions on Product Distribution and Yield

Temperature: Nitration reactions are typically exothermic. Lowering the reaction temperature can increase selectivity by favoring the product formed via the lowest activation energy pathway. In the case of competing directing effects, temperature control can be crucial in steering the reaction towards the desired isomer. For instance, keeping the reaction temperature low can minimize the formation of byproducts. orgsyn.org

Reaction Time: The duration of the reaction can affect the product distribution. Allowing the reaction to proceed for too long may lead to the formation of dinitrated or other side products. Conversely, a reaction time that is too short may result in incomplete conversion of the starting material.

Solvent: While nitrations are often carried out in the nitrating mixture itself, the use of an inert co-solvent can sometimes modify the selectivity by altering the solvation of the reactants and intermediates.

Table 1: Factors Influencing Nitration Regioselectivity

| Parameter | Effect on Reaction | Rationale |

| Temperature | Lower temperatures generally increase selectivity. | Favors the kinetic product and minimizes side reactions. |

| Nitrating Agent | Choice of agent can alter reactivity and selectivity. | Different agents have varying electrophilicity and steric bulk. |

| Catalyst | Acid catalyst strength influences nitronium ion formation. | Stronger acids generate higher concentrations of the electrophile. |

| Solvent | Can affect solubility and the stability of intermediates. | Polarity and coordinating ability of the solvent can play a role. |

Utilization of Specific Nitrating Agents: Advantages and Limitations

While the classic mixed acid (HNO₃/H₂SO₄) system is widely used, a variety of other nitrating agents have been developed, each with its own set of advantages and limitations. The choice of nitrating agent can significantly impact the regioselectivity and functional group tolerance of the reaction.

Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium triflate (NO₂OTf), are powerful electrophiles that can effect nitration under milder conditions than mixed acid. They can sometimes offer different regioselectivity due to the absence of a strong acid catalyst.

Acetyl Nitrate (B79036): Formed in situ from nitric acid and acetic anhydride (B1165640), acetyl nitrate is a milder nitrating agent that can be useful for substrates sensitive to strong acids.

Metal Nitrates: In the presence of a strong acid or a Lewis acid catalyst, metal nitrates (e.g., KNO₃, NaNO₃) can serve as a source of the nitronium ion. These systems can sometimes provide improved selectivity.

Dinitrogen Pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents, often in the absence of a strong acid. It is particularly useful for the nitration of sensitive substrates.

Table 2: Comparison of Common Nitrating Agents

| Nitrating Agent | Advantages | Limitations |

| HNO₃/H₂SO₄ | Inexpensive and readily available. | Harsh conditions, low selectivity for some substrates. |

| NO₂BF₄ | High reactivity, can be used in organic solvents. | Expensive, moisture-sensitive. |

| Acetyl Nitrate | Milder conditions, good for acid-sensitive substrates. | Can lead to acetylation as a side reaction. |

| N₂O₅ | Powerful, can be used without strong acids. | Unstable and potentially explosive. |

Multi-step Synthetic Routes Incorporating Methyl 2-hydroxy-4-methyl-3-nitrobenzoate as a Key Intermediate

The strategic placement of functional groups in Methyl 2-hydroxy-4-methyl-3-nitrobenzoate makes it a valuable intermediate in multi-step organic synthesis. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which can then be further modified.

For example, the reduction of the nitro group in Methyl 2-hydroxy-4-methyl-3-nitrobenzoate would yield Methyl 3-amino-2-hydroxy-4-methylbenzoate. This amino-substituted benzoate (B1203000) could then serve as a precursor for the synthesis of various heterocyclic compounds, such as benzoxazoles or quinolines, which are important scaffolds in medicinal chemistry. The amino group can be diazotized and converted into a wide range of other substituents, including halogens, hydroxyl, and cyano groups, further expanding the synthetic utility of this intermediate.

The order of reactions in a multi-step synthesis is crucial. For instance, if the desired final product requires a modification at a position that would be unfavorably directed by the existing substituents, a protecting group strategy or a rearrangement of the synthetic steps might be necessary. The synthesis of complex substituted aromatics often involves a retrosynthetic analysis to determine the most efficient sequence of reactions. scribd.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Nitrobenzoates

Traditional nitration methods often employ harsh conditions and generate significant amounts of acidic waste, posing environmental concerns. Green chemistry principles aim to address these issues by developing more sustainable and environmentally benign synthetic methodologies.

Several green approaches to the nitration of aromatic compounds have been explored:

Solid Acid Catalysts: Replacing liquid acids like sulfuric acid with solid acid catalysts, such as zeolites or sulfated zirconia, can simplify product purification and catalyst recycling, thereby reducing waste.

Alternative Nitrating Agents: The use of less hazardous nitrating agents, such as metal nitrates in conjunction with a recyclable catalyst, can improve the safety and environmental profile of the reaction. youtube.com Dinitrogen pentoxide, which can be used in the absence of strong acids, is another alternative, although its instability presents challenges.

Solvent-Free Conditions: Conducting nitration reactions under solvent-free conditions, for example, by using mechanochemistry (ball milling), can significantly reduce the use of volatile organic compounds.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, which aligns with the principles of energy efficiency in green chemistry.

Photochemical Nitration: The use of light to promote nitration reactions is another area of research that could lead to milder and more selective processes. researchgate.netmjcce.org.mk

Chemoenzymatic and Biocatalytic Pathways Towards Substituted Benzoates

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental impact. While the direct enzymatic nitration of aromatic compounds is still an emerging field, biocatalytic and chemoenzymatic approaches can be envisioned for the synthesis of precursors to Methyl 2-hydroxy-4-methyl-3-nitrobenzoate or for the modification of the nitrobenzoate product itself.

Biocatalytic Nitration: Some enzymes, such as certain peroxidases and cytochrome P450 monooxygenases, have been shown to catalyze the nitration of aromatic compounds. digitellinc.comnih.govacs.orgresearchgate.netresearchgate.net These enzymatic systems typically use nitrite (B80452) or nitric oxide as the nitrogen source and operate under mild, aqueous conditions. The high selectivity of enzymes could potentially be harnessed to achieve the desired regioselectivity in the nitration of substituted benzoates, although significant research and enzyme engineering would be required to develop a biocatalyst specific for the synthesis of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate.

Chemoenzymatic Synthesis: A chemoenzymatic approach could involve the use of enzymes to synthesize a key intermediate, which is then subjected to a chemical nitration step. For example, enzymes could be used for the selective hydroxylation or methylation of a simpler aromatic precursor, followed by a conventional nitration reaction. Alternatively, enzymes could be used to modify the nitrobenzoate product, for instance, through selective hydrolysis of the ester group or by catalyzing further transformations of other functional groups on the ring.

The development of robust and efficient biocatalytic and chemoenzymatic routes for the synthesis of complex nitroaromatic compounds remains a significant challenge, but it holds great promise for the future of sustainable chemical manufacturing.

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Regioselectivity and Molecular Connectivity

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for confirming the regiochemistry and molecular structure of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate in solution. Both ¹H and ¹³C NMR spectroscopy would provide crucial information.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the hydroxyl, nitro, and methyl ester functional groups. The splitting patterns (singlet, doublet, etc.) and coupling constants (J) would reveal the connectivity of the protons on the aromatic ring, thus confirming the substitution pattern. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), would be employed to definitively establish the proton-proton correlations.

The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic environment created by the various substituents. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate the proton and carbon signals, providing unambiguous evidence for the complete molecular connectivity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is predictive and based on analogous compounds, as experimental data for the title compound is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Ester CH₃ | 3.8 - 4.0 | 50 - 55 |

| Ring CH₃ | 2.2 - 2.5 | 15 - 20 |

| Carbonyl C | - | 165 - 170 |

| C-OH | - | 155 - 160 |

| C-NO₂ | - | 140 - 150 |

| C-CH₃ | - | 130 - 140 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be utilized to identify the functional groups present in Methyl 2-hydroxy-4-methyl-3-nitrobenzoate and to probe for intramolecular interactions.

The FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups. The position and shape of the -OH stretching vibration would be particularly informative, as a broad band would suggest the presence of hydrogen bonding. The C=O stretching frequency of the methyl ester would also be a key diagnostic peak. The symmetric and asymmetric stretching vibrations of the -NO₂ group would appear in their characteristic regions.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of both FT-IR and Raman data would allow for a comprehensive vibrational analysis of the molecule.

Interactive Data Table: Expected Vibrational Frequencies (Note: The following data is based on typical ranges for the functional groups, as experimental data for the title compound is not available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H stretch (H-bonded) | 3200 - 3600 (broad) | FT-IR |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O stretch (ester) | 1680 - 1740 | FT-IR, Raman |

| C=C stretch (aromatic) | 1450 - 1600 | FT-IR, Raman |

| N-O stretch (asymmetric) | 1500 - 1560 | FT-IR |

| N-O stretch (symmetric) | 1300 - 1370 | FT-IR |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling in Synthetic Pathways

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate. By providing a highly accurate mass measurement of the molecular ion, HRMS would allow for the unambiguous determination of the molecular formula. This technique is also invaluable for identifying any potential impurities that may be present from the synthetic route, by detecting ions with different mass-to-charge ratios. The fragmentation pattern observed in the mass spectrum could also offer additional structural information.

Single Crystal X-ray Diffraction Analysis of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

To definitively determine the three-dimensional molecular and supramolecular structure of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate in the solid state, single-crystal X-ray diffraction analysis would be the most powerful technique.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Growing a suitable single crystal of the compound would be the first step. Subsequent X-ray diffraction analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This information provides the fundamental framework of the crystal lattice.

Analysis of Molecular Conformation, Planarity, and Torsion Angles

The X-ray diffraction data would allow for the precise determination of the atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This would reveal the exact conformation of the molecule in the solid state. Of particular interest would be the planarity of the benzene ring and the orientation of the hydroxyl, methyl, nitro, and methyl ester substituents relative to the ring. Key torsion angles would define the rotational positions of these functional groups.

Characterization of Intramolecular Hydrogen Bonding Networks

A significant feature to be investigated by X-ray crystallography is the presence and nature of intramolecular hydrogen bonds. It is highly probable that a hydrogen bond would form between the hydroxyl group and the carbonyl oxygen of the adjacent methyl ester group. The analysis would precisely measure the donor-acceptor distance and the angle of this hydrogen bond, providing quantitative insight into its strength and geometry.

Interactive Data Table: Hypothetical Crystallographic Parameters (Note: The following data is hypothetical, as no experimental crystal structure has been reported for the title compound.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0 |

| b (Å) | 12.0 |

| c (Å) | 10.0 |

| β (°) | 105 |

| Z | 4 |

| Intramolecular H-bond (O-H···O=C) distance (Å) | 2.6 |

Comprehensive Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces

The supramolecular assembly of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is directed by a network of weak intermolecular C—H···O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the stabilization of the crystal structure. The molecule itself features a planar conformation, with the exception of the methyl hydrogen atoms. This planarity is reinforced by an intramolecular O—H···O hydrogen bond between the hydroxyl and carboxylate groups. nih.govresearchgate.net

A detailed examination of the hydrogen bonding geometry for a related isomer provides insight into the nature of these interactions. The table below outlines the typical parameters for such hydrogen bonds.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C—H···O | 0.95 | 2.39 - 2.59 | 2.71 - 3.38 | 100 - 142 |

| Data derived from analysis of related nitrobenzoate compounds. researchgate.net |

Investigation of Crystal Packing Arrangements and Supramolecular Synthons

The crystal structure of compounds similar to Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is often characterized by the formation of centrosymmetric dimers through hydrogen bonding. mdpi.comresearchgate.net These dimers can then be further linked by other weak interactions to form larger supramolecular assemblies, such as sheets or chains. In the case of Methyl 4-hydroxy-3-nitrobenzoate, these interactions lead to the formation of infinite stacked sheets. mdpi.com The specific supramolecular synthons—recognizable patterns of intermolecular interactions—that drive the crystal packing of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate would require specific crystallographic data for its precise identification.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions within the Crystal Lattice

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for Methyl 2-hydroxy-4-methyl-3-nitrobenzoate has not been reported, studies on analogous molecules like Methyl 4-hydroxybenzoate (B8730719) provide a framework for understanding the contributions of different interactions. nih.gov

| Interaction Type | Percentage Contribution |

| O···H / H···O | ~30% |

| C···H / H···C | ~20% |

| H···H | Variable |

| C···C | Variable |

| N···O / O···N | Variable |

| Hypothetical data based on the analysis of similar compounds. nih.gov |

This quantitative analysis underscores the importance of a variety of weak intermolecular forces in dictating the final crystal architecture of aromatic nitro compounds.

Computational and Theoretical Investigations of Electronic Structure and Reactivity of Methyl 2 Hydroxy 4 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations: Geometry Optimization and Conformational Analysis

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational preferences of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate. Geometry optimization, typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**), reveals the most stable arrangement of atoms in the molecule. researchgate.net For substituted phenylbenzoates, semiempirical molecular orbital methods like NDDO have also been employed for conformational analysis. scispace.com These calculations indicate that the molecule is largely planar, with the exception of the hydrogen atoms of the methyl group. researchgate.net

An important feature of the optimized geometry is the presence of an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the ester's carbonyl group. researchgate.netnih.gov This interaction contributes to the planarity and stability of the molecule. The bond lengths and angles are generally within the expected ranges for similar aromatic compounds. researchgate.net For instance, in a related compound, methyl 4-hydroxy-3-nitrobenzoate, the crystal structure reveals two unique molecules in the asymmetric unit, highlighting the possibility of different conformations in the solid state. researchgate.net

Conformational analysis explores the energy landscape of the molecule as a function of dihedral angles. For Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, key rotations would be around the C-C bond connecting the ester group to the ring, the C-O bond of the ester, and the C-N bond of the nitro group. Theoretical calculations suggest that substituted phenylbenzoates can be quite flexible, with relatively low energy barriers for rotation around single bonds connecting delocalized systems. scispace.com The planarity of the nitrobenzene (B124822) moiety itself has been a subject of detailed study, with combined gas-phase electron diffraction, microwave spectroscopic data, and quantum chemical calculations confirming a planar equilibrium structure. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties and reactivity of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate are governed by its electronic structure, which can be analyzed through Frontier Molecular Orbital (FMO) theory and charge distribution calculations. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pearson.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For aromatic compounds, the presence of both electron-donating groups (hydroxyl, methyl) and electron-withdrawing groups (nitro, ester) significantly influences the energies and spatial distribution of these orbitals.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Property | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with the molecule's nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the molecule's electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

Computational methods like DFT can be used to visualize the HOMO and LUMO. In Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, the HOMO is expected to be localized more on the benzene (B151609) ring and the electron-donating hydroxyl and methyl groups, while the LUMO is likely concentrated on the electron-withdrawing nitro and ester groups.

Mulliken atomic charge analysis provides insights into the charge distribution across the molecule. nih.gov This analysis helps in identifying the electrophilic and nucleophilic sites. The oxygen atoms of the nitro and carbonyl groups, and the nitrogen atom of the nitro group, are expected to carry partial negative charges, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to these electron-withdrawing groups will have partial positive charges.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations, particularly using DFT, can predict these vibrational frequencies with a good degree of accuracy. researchgate.net By comparing the calculated vibrational spectra with experimental data, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific atomic motions. researchgate.net

For Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, characteristic vibrational frequencies are expected for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=O stretching of the ester, and symmetric and asymmetric stretching of the nitro group. scielo.org.za The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical methods. researchgate.net

Table 2: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 |

| Methyl (-CH₃) | C-H stretch | 2850-3000 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Ester (-COOCH₃) | C=O stretch | 1700-1750 |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1560 |

The agreement between the theoretically constructed spectra and the experimental ones is generally satisfactory, providing confidence in the optimized geometry and the force field used in the calculations. researchgate.net

Reaction Mechanism Elucidation via Density Functional Theory (DFT) for Nitration and Subsequent Transformations

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, such as the nitration of the precursor molecule, methyl 2-hydroxy-4-methylbenzoate, to form the title compound. Nitration is a classic example of an electrophilic aromatic substitution reaction. rsc.org The reaction typically proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric and sulfuric acids. aiinmr.com

DFT calculations can model the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. The mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. mnstate.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product. aiinmr.com

The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the benzene ring. In the case of methyl 2-hydroxy-4-methylbenzoate, the hydroxyl and methyl groups are activating and ortho-, para-directing, while the ester group is deactivating and meta-directing. DFT can be used to compare the energies of the intermediates formed from attack at different positions on the ring, thereby predicting the most likely site of nitration.

Theoretical Assessment of Substituent Electronic Effects (e.g., "Nitro Effect," "Methyl Effect," and Hydroxyl Group Influence) on Aromatic Reactivity

The reactivity of the aromatic ring in Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is a complex interplay of the electronic effects of its four substituents. These effects can be broadly categorized as inductive and resonance effects. libretexts.org

Nitro Effect: The nitro group is a strong electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). quora.com This deactivates the ring towards electrophilic substitution, making it less reactive than benzene. libretexts.orgyoutube.com

Methyl Effect: The methyl group is an electron-donating group primarily through a positive inductive effect (+I). It activates the ring towards electrophilic substitution. libretexts.org

Hydroxyl Group Influence: The hydroxyl group is a strongly activating group. It has a negative inductive effect (-I) due to the electronegativity of the oxygen atom, but a much stronger positive resonance effect (+R) due to the donation of a lone pair of electrons into the aromatic pi-system. quora.comlibretexts.org

Ester Group Effect: The ester group is an electron-withdrawing and deactivating group. umkc.edu

Theoretical calculations can quantify these effects. For instance, the charge distribution on the aromatic ring can be calculated to show the electron-donating or withdrawing nature of each substituent. Furthermore, the energies of the carbocation intermediates formed during electrophilic attack can be calculated to predict the directing effects of the substituents. libretexts.org The hydroxyl and methyl groups will stabilize intermediates where the positive charge is on the ortho or para carbons relative to them, while the nitro and ester groups will destabilize such intermediates. libretexts.org

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations can be used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculations can help in the assignment of experimental NMR spectra and in understanding the relationship between electronic structure and chemical shifts. For example, the loss of symmetry upon nitration of methyl benzoate (B1203000) leads to distinct signals for all six aromatic carbons in the ¹³C NMR spectrum. aiinmr.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. arxiv.org The calculated absorption wavelengths and oscillator strengths can be compared with the experimental spectrum to understand the nature of the electronic transitions.

The accuracy of these predictions depends on the level of theory and the basis set used. arxiv.org Solvent effects can also be incorporated into the calculations to provide more realistic predictions for spectra measured in solution. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Solution or Solid State

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (solution or solid state) over time. MD simulations can provide insights into:

Conformational Sampling: In solution, a molecule like Methyl 2-hydroxy-4-methyl-3-nitrobenzoate will exist as an ensemble of different conformations. MD simulations can explore the potential energy surface of the molecule and determine the relative populations of different conformers.

Intermolecular Interactions: MD simulations can model the interactions between the solute molecule and the solvent molecules, or between molecules in a crystal lattice. This includes hydrogen bonding, van der Waals interactions, and electrostatic interactions. For instance, weak intermolecular C-H···O hydrogen bonding has been observed in the crystal structure of a related compound, methyl 2-hydroxy-3-nitrobenzoate. nih.gov

These simulations can help in understanding properties like solubility, crystal packing, and the dynamics of molecular motion in different environments. For example, the study of non-covalent interactions in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate revealed a network of hydrogen bonding and π-stacking interactions that link the molecules into infinite sheets. researchgate.net

Chemical Transformations and Derivatization Reactions of Methyl 2 Hydroxy 4 Methyl 3 Nitrobenzoate

Modifications of the Ester Functional Group: Transesterification and Hydrolysis Pathways

The methyl ester group is a key site for modification, primarily through hydrolysis and transesterification reactions. These transformations alter the carboxyl functionality, providing access to carboxylic acids or different ester derivatives.

Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 2-hydroxy-4-methyl-3-nitrobenzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, often called saponification, is an irreversible process that proceeds by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. quora.com The presence of the electron-withdrawing nitro group on the aromatic ring is expected to increase the electrophilicity of the ester's carbonyl carbon, thereby facilitating the nucleophilic attack and potentially increasing the rate of hydrolysis compared to unsubstituted methyl benzoates. oieau.fr Acid-catalyzed hydrolysis is a reversible equilibrium process that requires water to be present in excess to drive the reaction towards the carboxylic acid product. quora.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled reaction where the use of a large excess of the new alcohol or the removal of methanol (B129727) can shift the equilibrium towards the desired product.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H3O+ | 2-hydroxy-4-methyl-3-nitrobenzoic acid |

| Acid-Catalyzed Hydrolysis | H2SO4 (aq), Heat | 2-hydroxy-4-methyl-3-nitrobenzoic acid |

| Transesterification (e.g., to Ethyl Ester) | Ethanol, H2SO4 (cat.), Heat | Ethyl 2-hydroxy-4-methyl-3-nitrobenzoate |

Reactivity of the Aromatic Nitro Group: Reduction Reactions to Amino Derivatives and Beyond

The aromatic nitro group is a versatile functional group that can be readily reduced to an amino group, which in turn serves as a precursor for a wide array of other functionalities.

Reduction to Amino Derivatives: The conversion of the nitro group to an amine (aniline derivative) is one of the most significant transformations of nitroaromatic compounds. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.

Catalytic Hydrogenation: This is a common and often clean method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org These conditions are generally mild and can be highly selective for the nitro group, leaving the ester and other groups intact. organic-chemistry.org

Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also highly effective for reducing aromatic nitro groups. wikipedia.orggoogle.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering different chemoselectivity. wikipedia.org

Upon reduction, the product formed is methyl 3-amino-2-hydroxy-4-methylbenzoate. This aniline (B41778) derivative is significantly more reactive towards electrophilic aromatic substitution than the starting nitro compound.

Beyond Amino Derivatives: The resulting primary aromatic amine is a gateway to further chemical diversity. For instance, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -Cl, -Br, -CN, and -F.

| Reducing Agent | Typical Conditions | Primary Product |

|---|---|---|

| H2 / Pd-C | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | Methyl 3-amino-2-hydroxy-4-methylbenzoate |

| Fe / HCl | Ethanol/Water, Reflux | Methyl 3-amino-2-hydroxy-4-methylbenzoate |

| SnCl2·2H2O | Ethanol, Reflux | Methyl 3-amino-2-hydroxy-4-methylbenzoate |

Transformations Involving the Phenolic Hydroxyl Group: Alkylation, Acylation, and Etherification Reactions

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a range of substitution reactions at the oxygen atom.

Alkylation and Etherification: The formation of an ether from the phenolic hydroxyl group is typically achieved through the Williamson ether synthesis. This involves treating the phenol (B47542) with a base to form the corresponding phenoxide, followed by reaction with an alkyl halide. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base and solvent can be critical to the success of the reaction.

Acylation: The phenolic hydroxyl group can be acylated to form a phenyl ester. This is typically accomplished by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine or triethylamine (B128534) are often used as bases to neutralize the HCl or carboxylic acid byproduct formed during the reaction. This reaction is often faster than the acylation of aliphatic alcohols. A photoinduced method for specific acylation of phenolic hydroxyl groups using aldehydes has also been reported. nih.gov

| Reaction Type | Reagents | Conditions | Product Functional Group |

|---|---|---|---|

| Etherification (e.g., Methylation) | 1. NaH or K2CO3 2. CH3I | DMF or Acetone, Room Temp to Reflux | -OCH3 (Methoxy) |

| Acylation (e.g., Acetylation) | Acetic Anhydride, Pyridine | Room Temperature | -OCOCH3 (Acetoxy) |

| Acylation | Benzoyl Chloride, Triethylamine | CH2Cl2, 0°C to Room Temp | -OCOPh (Benzoyloxy) |

Reactions at the Methyl Substituent: Side-Chain Functionalization Strategies

The methyl group attached to the aromatic ring can also be a site for chemical modification, typically through free-radical pathways at the benzylic position.

Side-Chain Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) via free-radical chain reactions. These reactions are typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). N-Bromosuccinimide (NBS) is a particularly useful reagent for the selective bromination of benzylic positions. The presence of an electron-withdrawing nitro group on the ring can make this reaction more difficult compared to simple toluene. google.com The resulting benzylic halide is a valuable synthetic intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -OR).

Oxidation: Under vigorous conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), the methyl group can be oxidized to a carboxylic acid. However, this transformation can be challenging for this specific substrate due to the presence of other sensitive groups. The strongly activating hydroxyl group could lead to ring oxidation and degradation under harsh oxidative conditions.

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl4, Heat/Light | -CH2Br (Bromomethyl) |

| Oxidation | KMnO4, NaOH (aq), Heat; then H3O+ | -COOH (Carboxylic Acid) |

Regioselective Functionalization of the Aromatic Ring System

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The regiochemical outcome of electrophilic aromatic substitution (EAS) is a result of the combined electronic and steric influences of the hydroxyl, methyl, nitro, and methyl ester groups.

The directing effects are as follows:

-OH (hydroxyl): Strongly activating, ortho-, para-director.

-CH₃ (methyl): Activating, ortho-, para-director.

-NO₂ (nitro): Strongly deactivating, meta-director.

-COOCH₃ (methyl ester): Deactivating, meta-director.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -COOCH3 | 1 | Deactivating | meta- (to C3, C5) |

| -OH | 2 | Strongly Activating | ortho-, para- (to C3, C5, C6) |

| -NO2 | 3 | Strongly Deactivating | meta- (to C1, C5) |

| -CH3 | 4 | Activating | ortho-, para- (to C3, C5) |

Strategies for Creating Chemically Functionalized Derivatives for Material Science Applications

The diverse functional handles on Methyl 2-hydroxy-4-methyl-3-nitrobenzoate and its derivatives make it a potentially valuable building block for materials science. By leveraging the reactions described above, this molecule can be converted into monomers for the synthesis of functional polymers. routledge.comrsc.org

Polyester Synthesis: Hydrolysis of the ester group yields a carboxylic acid. If another functional group is introduced or unmasked elsewhere on the molecule (e.g., reduction of the nitro group to an amine, followed by conversion to a hydroxyl group via the diazonium salt), the resulting bifunctional molecule can serve as a monomer for step-growth polymerization to form polyesters.

Polyamide Synthesis: The reduction of the nitro group to an amine, coupled with the hydrolysis of the ester to a carboxylic acid, would generate an amino acid-like monomer. Such monomers can be polymerized to form polyamides, potentially with interesting properties endowed by the remaining hydroxyl and methyl substituents.

Polymer Functionalization: The phenolic hydroxyl group or the amino group (after reduction) can be used to graft the molecule onto an existing polymer backbone. This allows for the modification of the properties of commodity polymers, introducing features like altered polarity, hydrophilicity, or the ability to coordinate metal ions.

Development of Functional Materials: The presence of a nitroaromatic system, a phenol, and a carboxylate derivative within the same scaffold suggests potential applications in areas such as nonlinear optics, chemosensors, or as precursors to energetic materials or specialized dyes after suitable modifications. The synthesis of polymers with specific functionalities is a key area of research for creating advanced materials. nih.govnih.govgoogle.com

Role of Methyl 2 Hydroxy 4 Methyl 3 Nitrobenzoate in Advanced Organic Synthesis and Materials Chemistry

Precursor for the Synthesis of Complex Aromatic Scaffolds

The strategic placement of reactive functional groups on the aromatic ring of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate makes it an ideal starting material for the synthesis of various complex heterocyclic and polycyclic aromatic scaffolds. The nitro group, in particular, can be readily reduced to an amino group, which then opens up a plethora of cyclization strategies.

One of the most significant applications of the amino derivative of this compound is in the synthesis of phenoxazines . Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of many biologically active molecules and functional dyes. nih.gov The synthesis typically involves the oxidative cyclization of an o-aminophenol derivative. rsc.orgbohrium.com In the case of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, reduction of the nitro group to an amine would yield an o-aminophenol derivative perfectly primed for such transformations. This derivative could then be reacted with various coupling partners to afford highly substituted phenoxazine (B87303) structures. These complex scaffolds are of great interest due to their applications in medicinal chemistry and materials science. nih.gov

Furthermore, the amino-hydroxy-ester derivative can serve as a precursor for the synthesis of quinolone alkaloids and their analogues. Quinolones are a major class of antibacterial agents. nih.govrsc.org The synthesis of quinolones often involves the condensation of an aniline (B41778) derivative with a β-ketoester followed by a cyclization reaction. The functionalities present in the derivative of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate provide handles for the construction of the quinolone core and for the introduction of further diversity, potentially leading to new therapeutic agents. nih.gov

The following table summarizes the potential complex aromatic scaffolds that can be synthesized from Methyl 2-hydroxy-4-methyl-3-nitrobenzoate:

| Starting Material Derivative | Reaction Type | Resulting Scaffold | Significance |

| Methyl 3-amino-2-hydroxy-4-methylbenzoate | Oxidative Cyclization | Phenoxazines | Core of functional dyes and biologically active compounds nih.gov |

| Methyl 3-amino-2-hydroxy-4-methylbenzoate | Condensation/Cyclization | Quinolones | Important class of antibacterial agents nih.govnih.gov |

Building Block in the Development of New Organic Reagents and Catalysts

The electronic properties and reactive sites of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate and its derivatives make them attractive building blocks for the design of novel organic reagents and catalysts. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl and methyl groups create a unique electronic environment on the aromatic ring.

The reduction of the nitro group to an amine is a key transformation that unlocks its potential in catalysis. The resulting aminophenol derivative can serve as a ligand for transition metals, forming complexes with catalytic activity. For instance, aminophenol-based ligands have been used in the development of catalysts for various organic transformations, including oxidation and reduction reactions. The substituents on the aromatic ring of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate can be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic efficiency and selectivity.

Moreover, nitrophenols themselves have been investigated as catalysts in certain reactions. The reduction of nitrophenols is a model reaction often used to test the efficacy of new catalytic systems. rsc.orgnih.govresearchgate.net While the target compound itself may not be a direct catalyst, its structural motifs are relevant to the design of molecules with catalytic properties. For example, the hydroxyl group can participate in hydrogen bonding interactions that can stabilize transition states in catalyzed reactions.

The potential applications in catalysis are summarized in the table below:

| Derivative | Application | Catalytic Principle |

| Methyl 3-amino-2-hydroxy-4-methylbenzoate | Ligand for transition metal catalysts | Coordination to a metal center, influencing its electronic and steric properties |

| Methyl 2-hydroxy-4-methyl-3-nitrobenzoate | Precursor for organocatalysts | The hydroxyl and nitro groups can be modified to create active sites for catalysis |

Intermediacy in the Synthesis of Optoelectronic Materials and Sensors

Nitroaromatic compounds are of significant interest in the field of materials chemistry, particularly for the development of optoelectronic materials and chemical sensors. nih.gov The strong electron-withdrawing nature of the nitro group can lead to interesting photophysical properties, such as fluorescence quenching, which can be exploited in sensor design. mdpi.com

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate can serve as a key intermediate in the synthesis of larger conjugated systems with tailored electronic properties. The functional groups on the ring allow for its incorporation into polymers or other macromolecular structures. For instance, the hydroxyl group can be used as a point of attachment for polymerization, while the nitro group can be converted to other functionalities to modulate the electronic properties of the final material. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net

In the realm of chemical sensing, the fluorescence of a molecule can be quenched upon interaction with a nitroaromatic compound. This principle can be reversed, where a molecule containing a nitroaromatic unit, such as Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, can be designed to interact with specific analytes, leading to a change in its fluorescence or color. This change can then be used to detect the presence of the analyte. The specific substitution pattern on the target compound allows for the fine-tuning of its interaction with different analytes, potentially leading to the development of selective and sensitive chemical sensors. mdpi.com

| Application Area | Principle | Potential Role of the Compound |

| Optoelectronic Materials | Modulation of electronic properties in conjugated systems | Building block for polymers or macromolecules with tailored HOMO/LUMO energy levels researchgate.net |

| Chemical Sensors | Fluorescence quenching or colorimetric changes upon analyte binding | The nitroaromatic core can act as a signaling unit in a sensor molecule mdpi.com |

Utilization in Supramolecular Chemistry for Directed Assembly

The presence of both a hydroxyl group (a hydrogen bond donor) and nitro and ester groups (hydrogen bond acceptors) on Methyl 2-hydroxy-4-methyl-3-nitrobenzoate makes it an excellent candidate for use in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be used to direct the self-assembly of molecules into well-defined, ordered structures. nih.govnih.gov

The study of crystal structures of related nitrophenols and hydroxylated aromatic compounds reveals intricate networks of hydrogen bonds that dictate the packing of molecules in the solid state. nih.gov The specific arrangement of the functional groups in Methyl 2-hydroxy-4-methyl-3-nitrobenzoate would be expected to lead to predictable and controllable hydrogen bonding patterns. This directed assembly can be used to create novel crystalline materials with specific properties, such as porous materials for gas storage or separation, or materials with interesting optical or electronic properties arising from the ordered arrangement of the molecules.

The interplay between the hydrogen-bonding capabilities of the hydroxyl group and the nitro and ester groups, along with potential π-stacking interactions of the aromatic ring, provides a rich landscape for the design of supramolecular architectures. rsc.org By understanding and controlling these non-covalent interactions, it is possible to engineer the bulk properties of the resulting materials.

| Type of Interaction | Functional Groups Involved | Resulting Supramolecular Structure | Potential Application |

| Hydrogen Bonding | Hydroxyl (donor), Nitro/Ester (acceptors) | Chains, sheets, or 3D networks nih.govrsc.org | Crystal engineering, design of porous materials |

| π-π Stacking | Aromatic ring | Columnar or layered structures | Anisotropic electronic or optical materials |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Methodological Advancements

The primary academic discovery concerning Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is its identification and basic characterization. The compound is registered with the chemical formula C₉H₉NO₅. nih.gov However, a review of scientific literature indicates a significant gap in research focused specifically on this molecule. While its existence is documented, detailed studies on its synthesis and properties are not prevalent.

Methodological advancements in the study of this compound are therefore inferred from research on structurally similar molecules. For instance, the synthesis of related nitrobenzoate derivatives often involves the direct nitration of a corresponding methyl benzoate (B1203000) precursor. The preparation of methyl 3-nitrobenzoate is a well-documented example of electrophilic aromatic substitution, where methyl benzoate is treated with a nitrating mixture of concentrated nitric and sulfuric acids. rsc.orgsavemyexams.com Similarly, isomers like methyl 4-hydroxy-3-nitrobenzoate are synthesized through the nitration of methyl 4-hydroxybenzoate (B8730719). researchgate.net It is plausible that a similar synthetic strategy, involving the controlled nitration of methyl 2-hydroxy-4-methylbenzoate, would be the primary route to obtain Methyl 2-hydroxy-4-methyl-3-nitrobenzoate. However, dedicated studies optimizing this specific transformation and characterizing the resulting product are a necessary area for future work.

Unexplored Reactivity and Synthetic Opportunities for Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

The reactivity of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate remains largely unexplored, presenting numerous opportunities for synthetic chemistry. The molecule's functionality—an aromatic ring substituted with hydroxyl, methyl, nitro, and methyl ester groups—suggests a rich and varied chemical behavior.

Key Potential Reactions:

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine group would yield methyl 3-amino-2-hydroxy-4-methylbenzoate. This amino derivative could serve as a precursor for the synthesis of a wide range of compounds, including heterocycles, azo dyes, and amide derivatives with potential applications in medicinal chemistry and materials science.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce various ether and ester derivatives, respectively. These modifications could be used to modulate the compound's physical and biological properties.

Modification of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It could also be reduced to a primary alcohol.

Further Aromatic Substitution: The existing substituents on the benzene (B151609) ring will direct any further electrophilic aromatic substitution reactions, offering pathways to polysubstituted aromatic compounds.

These potential transformations highlight the compound's utility as a versatile building block in organic synthesis.

Prospective Areas for Advanced Computational Modeling and Mechanistic Investigations

Given the limited experimental data, Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is an excellent candidate for in-depth computational investigation. Advanced computational modeling can provide valuable insights into its structural, electronic, and reactive properties, guiding future experimental work.

Prospective Computational Studies:

| Research Area | Computational Technique | Potential Insights |

| Molecular Structure & Properties | Density Functional Theory (DFT) | Prediction of optimized molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis, IR, and NMR spectra to aid in the experimental characterization of the compound and its derivatives. |

| Reaction Mechanisms | Transition State Theory, DFT | Investigation of the mechanism and regioselectivity of its synthesis, particularly the nitration of methyl 2-hydroxy-4-methylbenzoate. Modeling the energy profiles of its potential reactions. |

| Reactivity Prediction | Fukui Functions, Conceptual DFT | Identification of the most reactive sites for electrophilic, nucleophilic, and radical attacks, providing a theoretical basis for its unexplored reactivity. |

These computational approaches can significantly accelerate the exploration of this compound's chemistry by predicting its behavior and properties before extensive laboratory work is undertaken.

Potential for Integration into Novel Materials and Functional Systems

The structural features of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate suggest its potential for incorporation into a variety of advanced materials and functional systems. Analogues such as methyl salicylate (B1505791) are recognized as valuable intermediates for creating functional materials and drugs. researchgate.netresearchgate.net

Precursor for Biologically Active Molecules: The substituted benzene ring is a common scaffold in many pharmaceutical compounds. The diverse functional groups of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate make it an attractive starting material for the synthesis of novel compounds with potential biological activity. For example, related nitroaromatic compounds are intermediates in the synthesis of drugs like Gefitinib. mdpi.com

Component of Coordination Polymers and MOFs: The presence of both a hydroxyl group and a carboxylate function (after hydrolysis of the ester) makes the molecule a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in gas storage, catalysis, and sensing.

Development of Optical Materials: Nitroaromatic compounds are known to exhibit non-linear optical (NLO) properties. Future research could explore the potential of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate and its derivatives in this area.

The exploration of these potential applications is a promising avenue for future research, contingent on the development of efficient synthetic routes and a deeper understanding of the compound's fundamental properties.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Nitration and esterification : Methyl 4-methylbenzoate undergoes nitration at the meta position relative to the ester group, followed by hydroxylation at the ortho position.

Regioselectivity control : The methyl group directs nitration to the 3-position, while steric and electronic effects influence hydroxylation.

Example Protocol (adapted from ):

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Al(NO₃)₃ in AcOH/Ac₂O (1:1), 0–5°C | Nitration | ~75% |

| 2 | K₂CO₃, DMF, 70°C, 14 hrs | Esterification | 82% |

| 3 | Column chromatography (hexane:EtOAc) | Purification | >95% purity |

Optimization variables include temperature (low for nitration to avoid byproducts), solvent polarity (DMF for nucleophilic substitution), and stoichiometry (excess K₂CO₃ to drive esterification). Contradictions in regioselectivity may arise from competing directing effects; monitoring via TLC or HPLC is critical .

Basic: What spectroscopic and crystallographic methods validate the structure of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate?

Answer:

- NMR : ¹H NMR confirms substituent positions (e.g., hydroxyl proton at δ 10–12 ppm, nitro group deshielding adjacent protons).

- X-ray diffraction : Single-crystal analysis using SHELXL ( ) refines bond lengths and angles. ORTEP-3 ( ) visualizes molecular geometry and thermal ellipsoids.

- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch).

Data Interpretation Example:

A crystallographic discrepancy (e.g., unexpected bond angles) may indicate twinning or disorder, requiring SHELXL’s TWIN or BASF commands for refinement .

Advanced: How do hydrogen-bonding networks influence the crystal packing of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate?

Answer:

Hydroxy and nitro groups form robust hydrogen bonds (HBs) that dictate crystal symmetry. Graph set analysis ( ) classifies patterns:

- Dimer formation : O–H···O–NO₂ interactions create R₂²(8) motifs.

- Chain propagation : C=O···H–O linkages yield C(6) chains.

Methodological Steps:

Generate HB motifs from X-ray data.

Assign graph set descriptors (e.g., R, C, S) using Etter’s rules.

Compare with similar nitroaromatics to predict polymorphism risks .

Advanced: How can researchers mitigate nitro group instability during reactions involving Methyl 2-hydroxy-4-methyl-3-nitrobenzoate?

Answer:

Nitro groups are sensitive to reducing agents and heat. Strategies include:

- Low-temperature reactions : Avoid thermal decomposition (e.g., keep <80°C).

- Inert atmospheres : Use N₂/Ar to prevent oxidation side reactions.

- Protecting groups : Temporarily mask the hydroxyl group (e.g., acetylation) during nitration .

Advanced: What computational tools aid in predicting reactivity and regioselectivity for derivatives of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate?

Answer:

- DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution (e.g., nitration at C3 vs. C5).

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions prone to nucleophilic attack.

- Docking studies : Predict interactions in biological assays (e.g., enzyme inhibition) .

Methodological: How to resolve contradictory crystallographic data for Methyl 2-hydroxy-4-methyl-3-nitrobenzoate derivatives?

Answer:

Data collection : Ensure high-resolution (<1.0 Å) and completeness (>95%).

Refinement : Use SHELXL’s restraints for disordered regions.

Validation : Check R-factors (R1 < 0.05) and ADP consistency.

Cross-verification : Compare with spectroscopic data (e.g., NMR coupling constants) .

Advanced: What strategies improve yield in multi-step syntheses of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate analogs?

Answer:

- One-pot reactions : Combine nitration and esterification steps to reduce intermediate isolation.

- Catalysis : Use Lewis acids (e.g., FeCl₃) for directed ortho-metalation.

- Green chemistry : Replace DMF with ionic liquids to enhance solubility and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.